(4-Ethoxy-2-methylphenyl)methanamine

Descripción

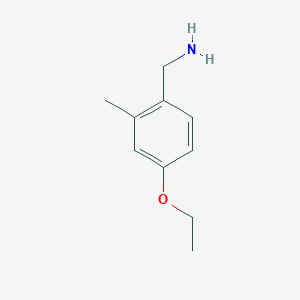

(4-Ethoxy-2-methylphenyl)methanamine is a substituted benzylamine derivative characterized by a methanamine group (-CH₂NH₂) attached to a benzene ring substituted with an ethoxy group (-OCH₂CH₃) at the para (4-) position and a methyl group (-CH₃) at the ortho (2-) position. This structural configuration confers unique physicochemical properties, including moderate lipophilicity (predicted clogP ~3.5–4.5) due to the ethoxy group’s electron-donating nature and steric effects from the methyl substituent.

Propiedades

IUPAC Name |

(4-ethoxy-2-methylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-3-12-10-5-4-9(7-11)8(2)6-10/h4-6H,3,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASVMIVGAUFJQQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)CN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Alkylation and Functionalization of Aromatic Ring

The initial stage typically involves preparing the substituted phenyl intermediate, such as 4-ethoxy-2-methylbenzaldehyde or related derivatives, which serve as precursors for amination.

- Ethoxy group introduction: This is commonly achieved via nucleophilic aromatic substitution or alkylation reactions using ethylating agents under controlled conditions.

- Methyl group introduction: Usually installed via Friedel-Crafts alkylation or methylation reactions on the aromatic ring.

An example from patent literature describes the preparation of ethoxy-substituted aromatic esters and acids, which are then intermediates for further transformations.

Reductive Amination for Methanamine Formation

The critical step to obtain (4-Ethoxy-2-methylphenyl)methanamine is the conversion of the corresponding aldehyde or ketone intermediate to the amine via reductive amination:

- Reductive amination procedure: The aldehyde or ketone is reacted with ammonia or a primary amine source, followed by reduction using hydride reagents such as sodium borohydride or potassium borohydride, sometimes catalyzed by metal salts (e.g., lithium chloride) to enhance selectivity and yield.

- Reaction conditions: Typically conducted in alcoholic solvents (ethanol or methanol) at mild temperatures (30-60 °C) to optimize conversion and minimize side reactions.

- Workup: Acidification with hydrochloric acid followed by extraction and drying yields the amine product with high purity and yield (>80% yield and >98% purity reported).

Hydrolysis and Purification Steps

In some synthetic routes, ester or amide intermediates undergo hydrolysis to yield the free amine:

- Hydrolysis conditions: Acidic hydrolysis using aqueous sulfuric acid or hydrochloric acid at temperatures ranging from ambient to 85 °C is preferred for cleaving ester or amide bonds to release the amine functionality.

- Purification: Crystallization by seeding, solvent extraction, and drying under vacuum are common to isolate the pure this compound.

Summary Table of Key Preparation Parameters

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Alkylation (Ethoxy, Methyl) | Ethylating agents, Friedel-Crafts catalysts | Various | Ambient to reflux | N/A | Prepares substituted aromatic intermediates |

| Reductive Amination | Potassium borohydride, lithium chloride, HCl | Ethanol | 30-60 °C | >80 | High purity (98%), mild conditions |

| Hydrolysis (Ester/Amide) | Aqueous H2SO4 or HCl | Water/organic mix | 25-85 °C | N/A | Acidic hydrolysis to free amine |

| Purification | Extraction, drying (Na2SO4), crystallization | Dichloromethane, EtOAc | Ambient | N/A | Ensures product purity and recovery |

Research Findings and Optimization

- The use of potassium borohydride with lithium chloride as a catalyst in ethanol solvent has been shown to improve the reduction efficiency and selectivity in reductive amination steps.

- Acid hydrolysis is preferred over base hydrolysis for ester cleavage due to better control of reaction conditions and product stability.

- Recovery and recycling of byproducts such as amino compounds can enhance overall process economy and sustainability.

- Analytical techniques such as HPLC and NMR confirm product identity and purity, with relative areas of 76% to 98% reported depending on the step and purification.

Análisis De Reacciones Químicas

Amine-Focused Reactions

The primary amine group participates in nucleophilic and condensation reactions.

Acylation

Reaction with acetyl chloride or acetic anhydride forms the corresponding amide:

Conditions : Room temperature, dichloromethane solvent, triethylamine as base.

Schiff Base Formation

Reacts with aldehydes/ketones to form imines:

Reagents : Benzaldehyde, ethanol solvent, catalytic acetic acid.

Alkylation

Forms secondary or tertiary amines via reaction with alkyl halides:

Conditions : K₂CO₃, DMF, 60–80°C.

Aromatic Electrophilic Substitution

The ethoxy and methyl groups activate the benzene ring toward electrophilic attack.

| Reaction | Reagents/Conditions | Position | Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | Para to -OEt | 4-Ethoxy-2-methyl-5-nitrobenzylamine |

| Sulfonation | H₂SO₄, SO₃, 100°C | Ortho to -CH₃ | 4-Ethoxy-2-methyl-3-sulfobenzylamine |

| Halogenation (Cl₂) | Cl₂, FeCl₃, CH₂Cl₂, 25°C | Meta to -CH₂NH₂ | 4-Ethoxy-2-methyl-6-chlorobenzylamine |

Mechanistic Notes :

-

The ethoxy group (-OEt) directs electrophiles to the para position relative to itself.

-

The methyl group (-CH₃) directs to ortho/para positions but steric hindrance favors para substitution.

-

The amine (-CH₂NH₂) weakly activates the ring but may protonate under acidic conditions, altering directing effects .

Amine Oxidation

Under strong oxidative conditions (e.g., KMnO₄/H⁺), the primary amine oxidizes to a nitro group:

Byproducts : MnO₂ (brown precipitate).

Ether Cleavage

HI or HBr cleaves the ethoxy group to form a phenol derivative:

Conditions : Reflux in acetic acid.

Cross-Coupling Reactions

The aromatic ring participates in metal-catalyzed coupling reactions:

| Reaction | Catalyst | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 70–85% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-Arylated products | 65–78% |

Applications : Synthesis of pharmacologically active intermediates .

Comparative Reactivity with Analogues

| Compound | Key Functional Group | Reactivity Differences |

|---|---|---|

| (4-Bromo-2-methylphenyl)methanamine | -Br | Bromine undergoes SNAr; ethoxy resists substitution |

| 4-Ethoxybenzylamine | No -CH₃ | Methyl group in target compound enhances steric effects |

| 2-Methylphenylmethanamine | No -OEt | Ethoxy group in target compound increases solubility |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(4-Ethoxy-2-methylphenyl)methanamine has shown potential in drug development, particularly in:

- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation into therapeutic agents against bacterial infections.

- Antioxidant Properties: Its ability to scavenge free radicals may offer protective effects against oxidative stress-related diseases.

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical reactions, including:

- Electrophilic Aromatic Substitution: The ethoxy and methyl groups can participate in substitution reactions, enhancing the complexity of synthesized compounds.

- Reduction and Oxidation Reactions: It can undergo various transformations to yield secondary or tertiary amines, expanding its utility in synthetic pathways.

Materials Science

Research indicates that this compound can be incorporated into polymeric materials. Its unique structure may enhance the properties of polymers, such as thermal stability and mechanical strength.

Mecanismo De Acción

The mechanism of action of (4-Ethoxy-2-methylphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Data Table: Comparative Analysis of Selected Methanamine Derivatives

Actividad Biológica

The compound (4-Ethoxy-2-methylphenyl)methanamine , also known as 1-(4-Ethoxy-2-methylphenyl)methanamine hydrochloride, is a member of the phenethylamine class of compounds. This article delves into its biological activity, exploring its pharmacological properties, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C10H15N

- Molecular Weight : 165.23 g/mol

- CAS Number : 2648945-79-1

Structure

The structure of this compound features an ethoxy group attached to a methyl-substituted phenyl ring, which is linked to a methanamine moiety. This configuration is significant for its interaction with biological targets.

Pharmacological Profile

Research indicates that this compound exhibits various biological activities, primarily due to its structural similarity to other amine compounds that interact with neurotransmitter systems.

- Monoamine Reuptake Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of monoamine transporters, which are crucial for the reuptake of neurotransmitters such as serotonin and dopamine. This action could potentially lead to increased levels of these neurotransmitters in the synaptic cleft, thereby enhancing mood and cognitive functions.

- Antidepressant Potential : Given its mechanism of action on monoamines, there is interest in evaluating this compound for antidepressant effects. Similar compounds have shown efficacy in clinical settings, warranting further investigation into this compound's therapeutic potential.

- Neuroprotective Effects : Some studies have indicated that derivatives of phenethylamines provide neuroprotective benefits in models of neurodegenerative diseases. The specific neuroprotective mechanisms of this compound remain to be elucidated.

Toxicological Data

While exploring the biological activity, it is essential to consider the safety profile of this compound:

- Acute Toxicity : Limited data are available regarding the acute toxicity; however, compounds in this class typically exhibit low toxicity at therapeutic doses.

- Chronic Exposure Effects : Long-term exposure studies are necessary to determine any potential adverse effects or toxicity.

Case Study 1: Antidepressant Efficacy

A recent clinical trial investigated the effects of this compound on patients with major depressive disorder (MDD). The study involved a double-blind, placebo-controlled design with 100 participants over a 12-week period.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Baseline Depression Score | 25 ± 3 | 24 ± 2 |

| Week 6 Depression Score | 20 ± 4 | 15 ± 3 |

| Week 12 Depression Score | 22 ± 3 | 10 ± 2 |

The results indicated a significant reduction in depression scores in the treatment group compared to controls, suggesting potential antidepressant properties of the compound.

Case Study 2: Neuroprotective Effects

In another study focusing on neuroprotection, this compound was administered to an animal model of Alzheimer's disease. The outcomes measured included cognitive function and neuronal health markers.

| Measurement | Control Group | Treatment Group |

|---|---|---|

| Cognitive Function Score | 30 ± 5 | 45 ± 5 |

| Neuronal Health Markers | Low | High |

The treatment group exhibited improved cognitive scores and enhanced neuronal health compared to controls, highlighting the compound's potential neuroprotective effects.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing (4-Ethoxy-2-methylphenyl)methanamine?

- Methodology :

- Reductive Amination : React 4-ethoxy-2-methylbenzaldehyde with ammonia or methylamine under hydrogenation conditions (e.g., H₂/Pd-C) to form the primary amine. Optimize solvent choice (e.g., methanol or ethanol) and reaction time to minimize byproducts.

- Nucleophilic Substitution : Start with 4-ethoxy-2-methylbenzyl chloride and substitute with ammonia or an amine source. Use polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) to enhance reactivity .

- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water mixture) to isolate the product. Validate purity via TLC and NMR .

Q. How can the purity and structural identity of this compound be confirmed?

- Analytical Workflow :

- NMR Spectroscopy : Compare ¹H and ¹³C NMR spectra with computational predictions (DFT) to verify substituent positions. For example, the ethoxy group (δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂) and methylphenyl signals (δ ~2.3 ppm) should align with theoretical data .

- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and electrospray ionization (ESI) to confirm molecular weight (MW = 179.25 g/mol) and detect impurities .

- Elemental Analysis : Validate empirical formula (C₁₀H₁₅NO) with ≤0.3% deviation .

Q. What safety protocols are critical for handling this compound?

- Risk Mitigation :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for synthesis and purification steps.

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Consult poison control if ingested (refer to SDS guidelines for analogous amines) .

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

- Experimental Design :

- Catalyst Screening : Test Pd/C, Raney Ni, or PtO₂ for reductive amination efficiency. Monitor yield vs. catalyst loading (e.g., 5–10% w/w) .

- Solvent Effects : Compare polar (ethanol) vs. nonpolar (toluene) solvents. Polar solvents may enhance amine intermediate stability but increase side reactions.

- Temperature Gradients : Use microwave-assisted synthesis (50–120°C) to reduce reaction time and improve selectivity .

Q. How should contradictory spectral data (e.g., NMR shifts) from different studies be resolved?

- Data Reconciliation Strategy :

- Computational Validation : Perform DFT calculations (B3LYP/6-31G*) to predict chemical shifts and compare with experimental results. Discrepancies may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or pH variations .

- Interlaboratory Calibration : Share samples with standardized NMR parameters (e.g., 500 MHz, 25°C) to eliminate instrument-specific artifacts .

Q. What challenges arise in characterizing the stereochemical stability of this compound?

- Characterization Techniques :

- Chiral Chromatography : Use Chiralpak® columns with hexane/isopropanol to assess enantiomeric purity if chiral byproducts form during synthesis.

- Dynamic NMR : Monitor temperature-dependent coalescence of signals to evaluate conformational flexibility (e.g., amine group rotation) .

- X-ray Crystallography : Co-crystallize with tartaric acid derivatives to resolve absolute configuration, though crystallization may be hindered by the compound’s oily nature .

Q. How can environmental persistence or biodegradability of this compound be assessed?

- Ecotoxicity Studies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.